Diethyl maleate

Catalog No.
S526035
CAS No.
141-05-9
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl maleate

CAS Number

141-05-9

Product Name

Diethyl maleate

IUPAC Name

diethyl (Z)-but-2-enedioate

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5-

InChI Key

IEPRKVQEAMIZSS-WAYWQWQTSA-N

SMILES

CCOC(=O)C=CC(=O)OCC

Solubility

1.40E+04 mg/L @ 30 °C (exp)

Synonyms

diethyl maleate, diethyl maleic acid diester, diethylmaleate, ethyl hydrogen maleate, ethyl maleate, maleic acid diethyl ester, maleic acid, ethyl ester, monoethyl maleate

Canonical SMILES

CCOC(=O)C=CC(=O)OCC

Isomeric SMILES

CCOC(=O)/C=C\C(=O)OCC

Description

The exact mass of the compound Diethyl maleate is 172.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8394. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Supplementary Records. It belongs to the ontological category of maleate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Diethyl maleate is an organic compound classified as a maleate ester, with the chemical formula C8H12O4C_8H_{12}O_4 and a CAS Registry number of 141-05-9. It appears as a colorless liquid at room temperature, with a melting point of -10°C and a boiling point of approximately 220°C. This compound is noted for its fruity odor, reminiscent of banana and citrus, although it is no longer used in fragrances due to potential sensitization issues . Diethyl maleate is primarily synthesized through the esterification of maleic acid or maleic anhydride with ethanol, often using sulfuric acid as a catalyst .

DEM's mechanism of action depends on the specific research context. Here are two notable examples:

  • Inhibition of Glutathione Synthesis

    DEM can deplete glutathione (GSH), a vital cellular antioxidant, by alkylating GSH through Michael addition []. This property makes DEM useful in studies on oxidative stress and related diseases.

  • Immunomodulation

    DEM has been shown to modulate the immune system by affecting immune cell function and cytokine production []. This makes it a potential candidate for research on autoimmune diseases and immunotherapies.

DEM poses certain safety concerns:

  • Toxicity: DEM is considered moderately toxic and can cause irritation to skin, eyes, and respiratory tract upon exposure [].
  • Flammability: DEM is flammable with a flash point of 85 °C [].

Inducing Oxidative Stress

  • In Vitro Studies: DEM is commonly used in cell culture experiments to induce oxidative stress, a condition where cells experience an imbalance between free radicals and antioxidants [1]. This allows researchers to study cellular responses to stress and evaluate the effectiveness of antioxidant defenses.

DEM depletes glutathione, a major cellular antioxidant, leading to the accumulation of reactive oxygen species (ROS) [1]. By mimicking conditions of oxidative stress, researchers can gain insights into various diseases associated with it, such as neurodegenerative disorders and aging.

Source

Investigating Renal Function

  • Understanding Kidney Injury: Studies have explored the use of DEM to investigate mechanisms of kidney injury, particularly acute kidney injury (AKI) [2]. DEM administration in animal models can induce AKI, allowing researchers to study the underlying pathways involved in kidney damage.

This research helps identify potential therapeutic targets for preventing or treating AKI, a significant public health concern.

Source

Studying Cancer Biology

  • Cancer Treatment and Monitoring: DEM has been explored for its potential role in cancer treatment [3]. It may exhibit anti-tumor properties by affecting various cellular processes in cancer cells. Additionally, DEM can be used with Positron Emission Tomography (PET) scans to monitor treatment response in some cancers [4].
, particularly as a dienophile in Diels-Alder reactions, which are essential in synthetic organic chemistry. It can undergo reactions that involve the addition of nucleophiles to its double bond due to its unsaturated nature . Additionally, diethyl maleate can be hydrolyzed to yield diethyl malate in the presence of water and acids or bases .

In biological systems, diethyl maleate is known to react enzymatically with glutathione, leading to the depletion of this important antioxidant in cells. This reaction has been studied extensively in rat liver models and has implications for understanding its metabolic effects .

Diethyl maleate exhibits notable biological activity, particularly its ability to modulate cellular pathways associated with cancer. Research indicates that it can inhibit cell growth in transformed cells by affecting glutathione levels and mitogen-activated protein kinase pathways . Furthermore, it has been studied for its potential applications in renal function assessment and cancer treatment monitoring via Positron Emission Tomography .

The compound's ability to deplete glutathione also suggests possible roles in pharmacological applications, particularly in enhancing the efficacy of certain chemotherapeutic agents by altering cellular redox states .

The synthesis of diethyl maleate typically involves the following methods:

  • Esterification Reaction: The most common method involves the direct esterification of maleic anhydride with ethanol. This reaction requires an acid catalyst such as sulfuric acid.
    • Procedure: Combine maleic anhydride and ethanol in a reaction vessel with an acid catalyst and heat under reflux conditions. The reaction proceeds until water is removed from the system.
  • Oxidative Cleavage: Recent studies have explored the selective production of diethyl maleate through oxidative cleavage processes involving lignin-derived compounds. This method highlights sustainable practices in chemical synthesis by utilizing biomass .

Diethyl maleate has diverse applications across various industries:

  • Chemical Synthesis: It serves as a reagent for producing polyaspartic acid esters used in coatings and adhesives.
  • Pesticide Production: It is utilized in synthesizing malathion, an organophosphate insecticide .
  • Polymer Chemistry: The compound is involved in creating unsaturated polyester resins for reinforced materials like fiberglass .
  • Medical

Studies on diethyl maleate have focused on its interactions with biological molecules, particularly glutathione. The compound has been shown to reduce hepatic glutathione levels when administered parenterally, indicating its capacity to influence detoxification pathways within the liver . This interaction underscores its potential implications in drug metabolism and toxicity studies.

Additionally, research has explored its effects on renal function and tumor growth inhibition, providing insights into its therapeutic potential and mechanisms of action .

Diethyl maleate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey CharacteristicsUnique Aspects
Maleic AcidC4H4O4C_4H_4O_4Dicarboxylic acid; used in polymer productionDoes not possess ester functionality
Fumaric AcidC4H4O4C_4H_4O_4Geometric isomer of maleic acid; less reactiveMore stable than diethyl maleate
Diethyl FumarateC8H12O4C_8H_{12}O_4Similar structure; less prone to react as dienophileLacks the glutathione-depleting properties
Diethyl MalateC8H14O5C_8H_{14}O_5Derived from diethyl maleate; more solubleExhibits different biological activities

Diethyl maleate's unique reactivity as a dienophile and its role as a glutathione depleting agent distinguish it from these similar compounds, making it particularly valuable in both synthetic chemistry and biological research contexts .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
Water-white liquid; [Hawley] Colorless clear liquid; [MSDSonline]

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Exact Mass

172.07355886 g/mol

Monoisotopic Mass

172.07355886 g/mol

Boiling Point

218.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Appearance

Solid powder

Melting Point

1 - 2 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G81WQB56OL

GHS Hazard Statements

Aggregated GHS information provided by 274 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 274 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 269 of 274 companies with hazard statement code(s):;
H317 (99.26%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (80.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (72.49%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.11 mmHg

Pictograms

Irritant

Irritant

Other CAS

68988-24-9
71342-75-1
141-05-9
623-91-6

Wikipedia

Diethyl_maleate

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Mining (except Oil and Gas) and support activities
Paint and Coating Manufacturing
2-Butenedioic acid (2Z)-, 1,4-diethyl ester: ACTIVE
2-Butenedioic acid (2E)-, 1,4-diethyl ester: ACTIVE

Dates

Modify: 2023-08-15
1: Urban N, Tsitsipatis D, Hausig F, Kreuzer K, Erler K, Stein V, Ristow M, Steinbrenner H, Klotz LO. Non-linear impact of glutathione depletion on C. elegans life span and stress resistance. Redox Biol. 2017 Apr;11:502-515. doi: 10.1016/j.redox.2016.12.003. Epub 2016 Dec 6. PubMed PMID: 28086197; PubMed Central PMCID: PMC5228094.
2: Hiemstra S, Niemeijer M, Koedoot E, Wink S, Klip JE, Vlasveld M, de Zeeuw E, van Os B, White A, Water BV. Comprehensive Landscape of Nrf2 and p53 Pathway Activation Dynamics by Oxidative Stress and DNA Damage. Chem Res Toxicol. 2017 Apr 17;30(4):923-933. doi: 10.1021/acs.chemrestox.6b00322. Epub 2016 Dec 16. PubMed PMID: 27982581.
3: Zhang D, Jin B, Ondrejcak T, Rowan MJ. Opposite in vivo effects of agents that stimulate or inhibit the glutamate/cysteine exchanger system xc- on the inhibition of hippocampal LTP by Aß. Hippocampus. 2016 Dec;26(12):1655-1665. doi: 10.1002/hipo.22667. Epub 2016 Oct 18. PubMed PMID: 27701797.
4: Iso T, Suzuki T, Baird L, Yamamoto M. Absolute Amounts and Status of the Nrf2-Keap1-Cul3 Complex within Cells. Mol Cell Biol. 2016 Nov 28;36(24):3100-3112. Print 2016 Dec 15. PubMed PMID: 27697860; PubMed Central PMCID: PMC5126296.
5: Mahboubi H, Koromilas AE, Stochaj U. AMP Kinase Activation Alters Oxidant-Induced Stress Granule Assembly by Modulating Cell Signaling and Microtubule Organization. Mol Pharmacol. 2016 Oct;90(4):460-8. doi: 10.1124/mol.116.105494. Epub 2016 Jul 18. PubMed PMID: 27430620.
6: Chigusa Y, Kishore AH, Mogami H, Word RA. Nrf2 Activation Inhibits Effects of Thrombin in Human Amnion Cells and Thrombin-Induced Preterm Birth in Mice. J Clin Endocrinol Metab. 2016 Jun;101(6):2612-21. doi: 10.1210/jc.2016-1059. Epub 2016 Apr 6. PubMed PMID: 27050800.
7: Queiroz MC, Sato ME. Pyrethroid resistance in Phytoseiulus macropilis (Acari: Phytoseiidae): cross-resistance, stability and effect of synergists. Exp Appl Acarol. 2016 Jan;68(1):71-82. doi: 10.1007/s10493-015-9984-2. Epub 2015 Nov 3. PubMed PMID: 26530989.
8: Yi D, Hou Y, Wang L, Long M, Hu S, Mei H, Yan L, Hu CA, Wu G. N-acetylcysteine stimulates protein synthesis in enterocytes independently of glutathione synthesis. Amino Acids. 2016 Feb;48(2):523-33. doi: 10.1007/s00726-015-2105-z. Epub 2015 Oct 3. PubMed PMID: 26433892.
9: Yanola J, Chamnanya S, Lumjuan N, Somboon P. Insecticides resistance in the Culex quinquefasciatus populations from northern Thailand and possible resistance mechanisms. Acta Trop. 2015 Sep;149:232-8. doi: 10.1016/j.actatropica.2015.06.011. Epub 2015 Jun 16. PubMed PMID: 26091622.
10: Albano R, Raddatz NJ, Hjelmhaug J, Baker DA, Lobner D. Regulation of System xc(-) by Pharmacological Manipulation of Cellular Thiols. Oxid Med Cell Longev. 2015;2015:269371. doi: 10.1155/2015/269371. Epub 2015 Apr 9. PubMed PMID: 25949770; PubMed Central PMCID: PMC4407525.
11: Kumagai T, Kozakai Y, Ishino T, Yajima Y, Nakagawa Y, Imai H. Nrf2 up-regulates the induction of acidic sphingomyelinase by electrophiles. J Biochem. 2015 Aug;158(2):127-37. doi: 10.1093/jb/mvv030. Epub 2015 Mar 11. PubMed PMID: 25762726.
12: Muthusamy R, Shivakumar MS. Resistance selection and molecular mechanisms of cypermethrin resistance in red hairy caterpillar (Amsacta albistriga walker). Pestic Biochem Physiol. 2015 Jan;117:54-61. doi: 10.1016/j.pestbp.2014.10.009. Epub 2014 Oct 22. PubMed PMID: 25619912.
13: Peternelj TT, Marsh SA, Strobel NA, Matsumoto A, Briskey D, Dalbo VJ, Tucker PS, Coombes JS. Glutathione depletion and acute exercise increase O-GlcNAc protein modification in rat skeletal muscle. Mol Cell Biochem. 2015 Feb;400(1-2):265-75. doi: 10.1007/s11010-014-2283-0. Epub 2014 Nov 23. PubMed PMID: 25416863.
14: Maruyama A, Mimura J, Itoh K. Non-coding RNA derived from the region adjacent to the human HO-1 E2 enhancer selectively regulates HO-1 gene induction by modulating Pol II binding. Nucleic Acids Res. 2014 Dec 16;42(22):13599-614. doi: 10.1093/nar/gku1169. Epub 2014 Nov 17. PubMed PMID: 25404134; PubMed Central PMCID: PMC4267629.
15: He Y, Zhang J, Chen J. Effect of synergists on susceptibility to chlorantraniliprole in field populations of Chilo suppressalis (Lepidoptera: Pyralidae). J Econ Entomol. 2014 Apr;107(2):791-6. PubMed PMID: 24772562.
16: Kumar SM, Swaminathan K, Clemens DL, Dey A. GSH protects against oxidative stress and toxicity in VL-17A cells exposed to high glucose. Eur J Nutr. 2015 Mar;54(2):223-34. doi: 10.1007/s00394-014-0703-2. Epub 2014 Apr 23. PubMed PMID: 24756473.
17: Lopatina IuV, Eremina OIu, Iakovlev ÉA. [Pyrethroid resistance mechanisms in the body lice Pediculus humanus humanus L.: detoxification enzyme systems]. Med Parazitol (Mosk). 2014 Jan-Mar;(1):19-24. Russian. PubMed PMID: 24738222.
18: Corsini E, Galbiati V, Esser PR, Pinto A, Racchi M, Marinovich M, Martin SF, Galli CL. Role of PKC-β in chemical allergen-induced CD86 expression and IL-8 release in THP-1 cells. Arch Toxicol. 2014 Feb;88(2):415-24. doi: 10.1007/s00204-013-1144-z. Epub 2013 Oct 18. PubMed PMID: 24136171.
19: Chung JH, Kim YS, Noh K, Lee YM, Chang SW, Kim EC. Deferoxamine promotes osteoblastic differentiation in human periodontal ligament cells via the nuclear factor erythroid 2-related factor-mediated antioxidant signaling pathway. J Periodontal Res. 2014 Oct;49(5):563-73. doi: 10.1111/jre.12136. Epub 2013 Oct 1. PubMed PMID: 24111577.
20: Nakagawa Y, Suzuki T, Nakajima K, Inomata A, Ogata A, Nakae D. Effects of N-acetyl-L-cysteine on target sites of hydroxylated fullerene-induced cytotoxicity in isolated rat hepatocytes. Arch Toxicol. 2014 Jan;88(1):115-26. doi: 10.1007/s00204-013-1096-3. Epub 2013 Jul 23. PubMed PMID: 23877122.

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